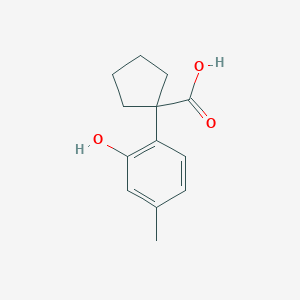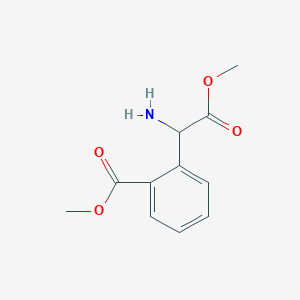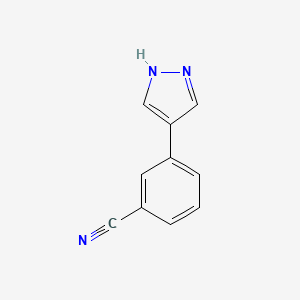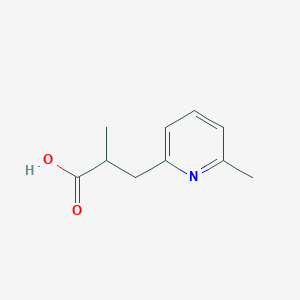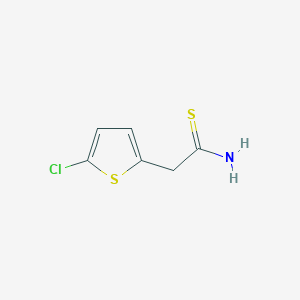aminehydrochloride](/img/structure/B13588167.png)
[(5-Bromothiophen-2-yl)methyl](ethyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromothiophen-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C7H10BrNS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a methyl group at the 2-position, and an ethylamine group. This compound is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylaminehydrochloride typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of the Methyl Group: The brominated thiophene is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Ethylamine Group: The resulting intermediate is reacted with ethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5-Bromothiophen-2-yl)methylaminehydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
(5-Bromothiophen-2-yl)methylaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: De-brominated thiophene derivatives and reduced thiophene rings.
科学的研究の応用
(5-Bromothiophen-2-yl)methylaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (5-Bromothiophen-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity. The ethylamine group can form hydrogen bonds with target molecules, enhancing its interaction and efficacy.
類似化合物との比較
(5-Bromothiophen-2-yl)methylaminehydrochloride can be compared with other similar compounds, such as:
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.
(5-Bromothiophen-2-yl)methylamine hydrochloride: Contains a methoxyethyl group, leading to different chemical properties and uses.
5-Bromothiophen-2-ylmethylamine: Lacks the ethylamine group, resulting in distinct reactivity and applications.
The uniqueness of (5-Bromothiophen-2-yl)methylaminehydrochloride lies in its specific combination of functional groups, which confer unique chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C7H11BrClNS |
|---|---|
分子量 |
256.59 g/mol |
IUPAC名 |
N-[(5-bromothiophen-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H10BrNS.ClH/c1-2-9-5-6-3-4-7(8)10-6;/h3-4,9H,2,5H2,1H3;1H |
InChIキー |
XPPQJODHBTWDLK-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CC=C(S1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


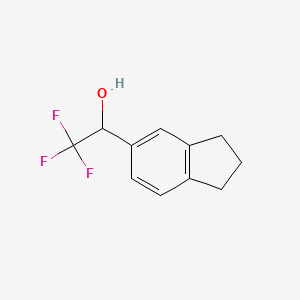
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)

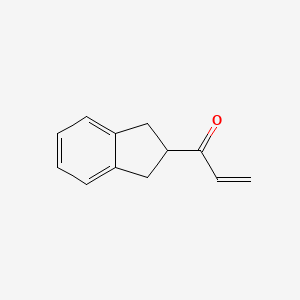
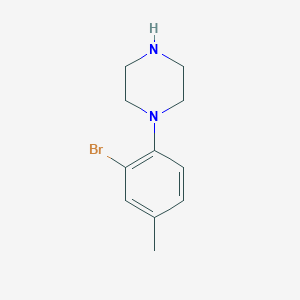
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

